molecular formula C15H12ClN3 B2417914 N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline CAS No. 2444764-03-6

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline

Cat. No. B2417914
CAS RN: 2444764-03-6
M. Wt: 269.73
InChI Key: GPXJDHFWTOJHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” is a chemical compound. Its structure would likely consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to an aniline group (a phenyl group attached to an amino group) via a single bond .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring attached to an aniline group via a single bond . The exact structure would depend on the specific locations of the bonds and the orientation of the groups attached to the pyrazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, “(4-chlorophenyl) (1-methyl-1H-pyrazol-4-yl)methanol”, has a predicted boiling point of 385.9±32.0 °C and a predicted density of 1.28±0.1 g/cm3 .

Scientific Research Applications

Applications in Synthesis and Pharmacological Evaluation

Design and Synthesis of Pyrazolines and Thiazolidin-4-ones N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline and its derivatives have been used in the synthesis of pyrazolines and thiazolidin-4-one derivatives with potential pharmacological properties. These compounds exhibit promising anticancer and HIV properties compared to similar compounds, showcasing the significance of this compound in medicinal chemistry (Patel et al., 2013).

Applications in Luminescence and Electroluminescence

Development of Luminescent Platinum Complexes The compound and its derivatives have been utilized in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit impressive photophysical properties and are used in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), demonstrating the versatility of this compound in materials science and engineering (Vezzu et al., 2010).

Applications in Antiviral Research

Synthesis of Anti-RSV Agents A class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, related to this compound, has been synthesized and evaluated for antiviral activity against the Respiratory Syncytial Virus (RSV). These compounds have shown efficacy in inhibiting RSV replication, highlighting the potential of this compound derivatives in antiviral drug development (Fioravanti et al., 2015).

Applications in Antimicrobial Research

Molecular Docking and Antimicrobial Activity Studies The compound has been extensively studied for its antimicrobial properties. Research involving quantum chemical calculations, molecular docking, and antimicrobial activity assays has provided insights into the potential of this compound derivatives as effective agents against bacterial and fungal pathogens. These studies have shown promising results in identifying and understanding the biological interactions and molecular mechanisms underlying the antimicrobial efficacy of these compounds (Sivakumar et al., 2021).

Future Directions

The future directions for research involving “N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” would likely depend on its potential applications. Pyrazole compounds in general have been studied for their potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJDHFWTOJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.